REACTION_CXSMILES
|
[S:1]([C:5]1[O:16][C:8]2=[N:9][CH:10]=[C:11](C(O)=O)[CH:12]=[C:7]2[CH:6]=1)(=[O:4])(=[O:3])[NH2:2].C(Cl)(Cl)Cl.[OH-].[Na+]>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[S:1]([C:5]1[O:16][C:8]2=[N:9][CH:10]=[CH:11][CH:12]=[C:7]2[CH:6]=1)(=[O:3])(=[O:4])[NH2:2] |f:2.3|
|
Name
|
|
Quantity
|
726 mg
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=NC=C(C2)C(=O)O)O1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
copper
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
225 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
This biphasic mixture was filtered through a filter aid pad
|
Type
|
CUSTOM
|
Details
|
to remove black suspended material
|
Type
|
CUSTOM
|
Details
|
the basic aqueous layer was separated
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl acetate which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of charcoal
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
after removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
was triturated with diethyl ether
|
Type
|
CUSTOM
|
Details
|
to give crude product (291 mg)
|
Type
|
CUSTOM
|
Details
|
This material was recrystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=2C(=NC=CC2)O1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 250 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |